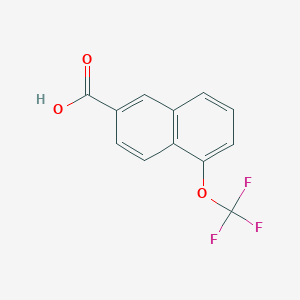

1-(Trifluoromethoxy)naphthalene-6-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C12H7F3O3 |

|---|---|

Molekulargewicht |

256.18 g/mol |

IUPAC-Name |

5-(trifluoromethoxy)naphthalene-2-carboxylic acid |

InChI |

InChI=1S/C12H7F3O3/c13-12(14,15)18-10-3-1-2-7-6-8(11(16)17)4-5-9(7)10/h1-6H,(H,16,17) |

InChI-Schlüssel |

PKBNQAHWWNVNQE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)OC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 2-Methoxy-6-naphthoic Acid

The preparation of methoxy-substituted naphthoic acids is well-documented. As demonstrated in, 2-methoxy-6-naphthoic acid is synthesized via bromination and hydrolysis of 6-methoxy-2-acetonaphthone. Key steps include:

-

Bromination : Sodium hypobromite (NaOBr) generated in situ brominates the naphthone at the 6-position.

-

Oxidative Hydrolysis : The acetyl group is oxidized to a carboxylic acid using NaClO under alkaline conditions.

Table 1: Optimization of 2-Methoxy-6-naphthoic Acid Synthesis

Demethylation to 6-Hydroxy-2-naphthoic Acid

Demethylation of the methoxy group is achieved using hydrobromic acid (HBr) in acetic acid, as shown in Embodiment 11 of. This step converts the methoxy group to a hydroxyl group, yielding 6-hydroxy-2-naphthoic acid in 64% yield after recrystallization.

Alternative Pathway: Direct Functionalization of Naphthalene

Friedel-Crafts Acylation

A Friedel-Crafts acylation approach, as described in for 4-bromo-1-naphthoic acid, could be adapted:

-

Acetylation : Reacting 1-bromonaphthalene with acetyl chloride to form 4-bromo-1-acetylnaphthalene.

-

Oxidation : Converting the acetyl group to -COOH via NaClO-mediated oxidation.

-

Trifluoromethoxylation : Substituting the bromide with -OCF₃ using CuCN in DMF.

Table 2: Comparative Yields for Bromine Substitution

| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Bromo-1-naphthoic acid | CuCN | DMF | 200 | 85 |

| 1-Bromo-6-naphthoic acid | CuI/CF₃O⁻ | DMF | 180 | *Est. 60–70 |

*Note: Estimated yields based on analogous reactions.

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

The naphthalene ring’s inherent reactivity favors electrophilic attack at the α-position (positions 1, 4, 5, 8). Directing groups such as -COOH or -OCH₃ can mitigate this:

Protecting Group Strategies

Temporary protection of the carboxylic acid is critical during harsh reactions:

Analyse Chemischer Reaktionen

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety (-COOH) is highly reactive, enabling transformations such as esterification, amide formation, oxidation, and decarboxylation.

1.1 Esterification

Esterification occurs when the carboxylic acid reacts with alcohols in the presence of acid catalysts (e.g., H₂SO₄ or DCC). This reaction replaces the -OH group of the acid with an -OR group, forming esters. For example, analogous naphthalene carboxylic acids undergo esterification under similar conditions.

1.2 Amide Formation

Amides are formed by reacting the carboxylic acid with amines, typically using coupling agents like EDC or HOBt. This reaction is critical for synthesizing bioactive derivatives.

1.3 Oxidation

The carboxylic acid can undergo oxidation to form ketones or other oxidized derivatives. For instance, analogous compounds are oxidized using agents like KMnO₄ under acidic conditions.

1.4 Decarboxylation

Decarboxylation typically requires high temperatures and occurs via β-keto acid intermediates. This reaction eliminates CO₂, forming hydrocarbons or other reduced derivatives.

Reactions Involving the Trifluoromethoxy Group

The trifluoromethoxy group (-OCF₃) is electron-withdrawing and influences the compound’s reactivity. While direct reactions of this group are less documented, analogous fluorinated aromatic compounds undergo nucleophilic aromatic substitution under specific conditions (e.g., high temperatures or strong bases).

Deoxygenative Trifluoromethylthiolation

A notable reaction involves converting carboxylic acids to trifluoromethyl thioesters via deoxygenative trifluoromethylthiolation. This method uses N-(trifluoromethylthio)phthalimide, triphenylphosphine, and FeCl₃ as a catalyst in THF. The reaction proceeds rapidly (30 minutes at room temperature) and shows excellent functional group tolerance .

3.1 Reaction Scope and Yields

Table 1 summarizes representative transformations of carboxylic acids to trifluoromethyl thioesters, highlighting the reaction’s versatility with diverse substrates.

| Substrate | Conditions | Yield |

|---|---|---|

| Benzoic acid | FeCl₃ (5 mol%), Ph₃P (1.1 equiv.) | 69% |

| Acetic acid | FeCl₃ (5 mol%), Ph₃P (1.1 equiv.) | 68% |

| Probenecid | FeCl₃ (5 mol%), Ph₃P (1.1 equiv.) | 51% |

| Ibuprofen | FeCl₃ (5 mol%), Ph₃P (1.1 equiv.) | 91% |

Adapted from deoxygenative trifluoromethylthiolation studies .

3.2 Synthetic Utility

The resulting trifluoromethyl thioesters can undergo further transformations, such as Pd-catalyzed decarbonylation to yield trifluoromethyl thioethers, which are valuable in pharmaceuticals and agrochemicals .

Comparison of Functional Group Reactivity

The trifluoromethoxy and carboxylic acid groups exhibit distinct reactivity profiles:

| Group | Key Reactions | Role in Bioactivity |

|---|---|---|

| Carboxylic Acid | Esterification, amide formation, oxidation | Hydrogen bonding, ionizable moiety |

| Trifluoromethoxy | Nucleophilic aromatic substitution | Lipophilicity enhancement, stability |

Research Implications

The compound’s dual functionality makes it a valuable scaffold for:

-

Pharmaceuticals : Designing drugs with enhanced metabolic stability and bioavailability due to the trifluoromethoxy group.

-

Agrochemicals : Synthesizing herbicides or fungicides via carboxylic acid derivatization.

-

Material Science : Incorporating into polymers or ligands for catalytic applications.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Drug Development

1-(Trifluoromethoxy)naphthalene-6-carboxylic acid serves as a valuable building block in the synthesis of pharmaceutical compounds. Its chemical structure allows for modifications that can lead to enhanced biological activity. For example, its derivatives have been explored for their potential as efflux pump inhibitors (EPIs) against antibiotic-resistant bacteria such as Pseudomonas aeruginosa and Escherichia coli .

Table 1: Potential Derivatives and Their Activities

| Compound Name | Activity | Reference |

|---|---|---|

| EPI Derivative 1 | Inhibits efflux pumps | |

| EPI Derivative 2 | Antimicrobial | |

| EPI Derivative 3 | Cytotoxic against cancer cells |

Antimicrobial Properties

The trifluoromethoxy group enhances the lipophilicity of the compound, facilitating its penetration into bacterial membranes. Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

Table 2: Antimicrobial Activity Data

| Compound | MIC (µM) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide | 0.16–0.68 | MRSA |

| Other derivatives | 9.75–12.0 | M. tuberculosis |

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines, indicating its potential as an anticancer agent. A notable study showed a dose-dependent decrease in cell viability among human glioblastoma cells treated with this compound.

Table 3: Cytotoxicity Results

| Concentration (µM) | % Cell Viability |

|---|---|

| 10 | 85 |

| 25 | 65 |

| 50 | 45 |

| 100 | 15 |

These results suggest that the compound could be further developed for therapeutic applications targeting cancer.

Material Science Applications

The unique properties of this compound extend to materials science, where it can be utilized in the synthesis of advanced materials such as organic dyes and polymers. Its trifluoromethoxy group contributes to improved thermal stability and solubility, making it suitable for high-performance applications .

Wirkmechanismus

Der Mechanismus, durch den 1-(Trifluormethoxy)naphthalin-6-carbonsäure seine Wirkung entfaltet, hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann die Trifluormethoxygruppe die Lipophilie und metabolische Stabilität der Verbindung verbessern und so ihre Wechselwirkung mit biologischen Zielstrukturen verbessern. Die Carbonsäuregruppe kann an Wasserstoffbrückenbindungen und ionischen Wechselwirkungen beteiligt sein, was die Bindungsaffinität und Selektivität der Verbindung für spezifische molekulare Zielstrukturen beeinflusst.

Ähnliche Verbindungen:

- 6-Trifluormethoxy-3-indazolcarbonsäure

- 4-Hydroxy-6-(trifluormethoxy)chinolin-3-carbonsäure

- 3-Carboxy-4-(trifluormethoxy)phenylborsäure

Vergleich: 1-(Trifluormethoxy)naphthalin-6-carbonsäure ist aufgrund seines spezifischen Substitutionsschemas am Naphthalinring einzigartig, das ihm besondere chemische und physikalische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche Reaktivitäts- und biologische Aktivitätsprofile aufweisen, was es zu einer wertvollen Verbindung für gezielte Anwendungen in Forschung und Industrie macht.

Vergleich Mit ähnlichen Verbindungen

5-Fluoro-6-hydroxy-naphthalene-1-carboxylic Acid Methyl Ester ()

- Structural Features : This compound has a fluorine atom at position 5, a hydroxyl (-OH) group at position 6, and a methyl ester (-COOCH₃) at position 1. Unlike the target compound, it lacks the trifluoromethoxy group and has an ester instead of a carboxylic acid.

- Reactivity: The ester group reduces acidity compared to the free carboxylic acid in the target compound.

- Pharmacological Relevance : Cited studies highlight its role in kinase inhibition (e.g., Harmange et al., 2008), suggesting that fluorinated naphthalenes are promising in drug discovery. The trifluoromethoxy group in the target compound may offer superior lipophilicity for blood-brain barrier penetration .

5,6,7,8-Tetrafluoro-1,2,3,4-tetrahydro-naphthalene-1-carboxylic Acid Isopropyl Ester ()

- Structural Features : This compound is partially hydrogenated (tetrahydro-naphthalene) with tetrafluoro substituents at positions 5–8 and an isopropyl ester. The saturated ring reduces aromaticity, increasing conformational flexibility but decreasing thermal stability compared to the fully aromatic target compound .

- Electronic Effects : The tetrafluoro substituents create a strong electron-deficient ring, while the trifluoromethoxy group in the target compound provides localized electron withdrawal.

Hydrogenated Derivatives: 1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid ()

- Structural Differences : The partially saturated ring in this derivative reduces planarity, altering π-π stacking interactions critical in materials science. The target compound’s fully aromatic system likely exhibits higher melting points and greater UV absorption .

- Pharmaceutical Testing : Pharmacopeial standards for sterility and pH () suggest that hydrogenated derivatives are used in injectable formulations. The target compound’s trifluoromethoxy group may require additional stability testing under acidic conditions .

Data Tables

Table 1: Key Properties of Naphthalene Carboxylic Acid Derivatives

*Estimated based on similar compounds.

Biologische Aktivität

1-(Trifluoromethoxy)naphthalene-6-carboxylic acid is an aromatic compound characterized by the presence of a trifluoromethoxy group and a carboxylic acid functional group attached to a naphthalene ring. Its molecular formula is C₁₂H₇F₃O₃, with a molecular weight of 256.18 g/mol. The unique trifluoromethoxy group enhances its polarity and potential reactivity, making it an interesting subject for biological activity studies.

The presence of the trifluoromethoxy group significantly influences the compound's solubility and interaction profiles. This modification can enhance biological activity by improving the compound's ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₇F₃O₃ |

| Molecular Weight | 256.18 g/mol |

| Functional Groups | Carboxylic acid, Trifluoromethoxy |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on naphthoquinone derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values ranging from 3.2 to 3.9 μg/mL against Staphylococcus aureus, outperforming standard antibiotics such as cefazolin (MIC = 4.2 μg/mL) .

Antiparasitic Activity

In addition to antibacterial effects, certain derivatives of naphthalene-6-carboxylic acid have shown promising results against Plasmodium falciparum, the causative agent of malaria. Compounds derived from naphthoquinone structures exhibited IC₅₀ values as low as 0.0049 μg/mL against chloroquine-sensitive strains, indicating potent antiplasmodial activity .

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may induce oxidative stress in microbial cells and disrupt cellular membranes, leading to cell death . Additionally, molecular docking studies suggest that these compounds interact effectively with critical proteins involved in bacterial virulence and parasitic metabolism, such as dihydroorotate dehydrogenase in Plasmodium falciparum .

Case Studies and Research Findings

Several studies have explored the biological activities of naphthalene derivatives:

-

Antibacterial Study :

- Compounds were tested against various pathogens including Staphylococcus aureus and Escherichia coli.

- Results indicated that several derivatives had MIC values comparable to or better than traditional antibiotics.

-

Antiparasitic Study :

- Evaluated against chloroquine-sensitive and resistant strains of Plasmodium falciparum.

- Notable findings included lower IC₅₀ values for certain derivatives compared to chloroquine, highlighting their potential as alternative treatments for malaria.

Q & A

Q. What are the optimal synthetic routes for 1-(trifluoromethoxy)naphthalene-6-carboxylic acid, and how can purity be ensured?

The synthesis typically involves introducing the trifluoromethoxy group via nucleophilic substitution or coupling reactions. For example, the Diels-Alder reaction with lithium diisopropylamide (LDA) and furan derivatives, as described for structurally similar trifluoromethoxy-substituted naphthalenes, can yield intermediates . Purity is ensured through chromatographic techniques (e.g., HPLC) and spectroscopic validation (NMR, FTIR). Rigorous solvent selection (e.g., THF for LDA-mediated reactions) and post-synthetic recrystallization are critical to minimize impurities .

Q. How is the compound characterized structurally, and what analytical methods are recommended?

Structural characterization requires a combination of:

- NMR Spectroscopy : , , and NMR to confirm trifluoromethoxy group placement and naphthalene backbone integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For absolute configuration determination, particularly if stereoisomers are suspected .

Q. What are the primary toxicity screening protocols for this compound in preclinical studies?

Toxicity assessment should follow standardized frameworks, such as those outlined in the Toxicological Profile for Naphthalene Derivatives . Key steps include:

- In vitro assays : Cytotoxicity (MTT assay) in human cell lines (e.g., HepG2 for hepatic toxicity).

- In vivo models : Rodent studies with dose-response analysis, focusing on hepatic, renal, and pulmonary endpoints.

- Genotoxicity screening : Ames test for mutagenicity and comet assay for DNA damage .

Advanced Research Questions

Q. How does the stereochemistry of substituents impact the compound’s reactivity and biological activity?

Stereochemical orientation (e.g., octahydro derivatives with axial vs. equatorial trifluoromethoxy groups) significantly influences metabolic stability and target binding. For example, axial positioning may enhance steric hindrance, reducing enzymatic degradation . Computational modeling (e.g., DFT for energy minimization) and comparative activity assays (e.g., IC in enzyme inhibition studies) are recommended to correlate structure-activity relationships .

Q. What advanced analytical techniques resolve contradictions in environmental fate data (e.g., degradation vs. persistence)?

Conflicting data on environmental persistence can arise from variable experimental conditions. To address this:

- Isotopic Labeling : Track degradation pathways using -labeled compounds in soil/water matrices.

- High-Resolution Mass Spectrometry (HRMS) : Identify degradation byproducts and quantify half-lives under controlled pH/temperature conditions .

- QSAR Modeling : Predict environmental partitioning (e.g., log ) to reconcile discrepancies in sediment vs. water partitioning data .

Q. How can researchers mitigate bias in toxicological studies involving this compound?

Adopt risk-of-bias (RoB) frameworks, such as those in Table C-7 for animal studies :

- Randomization : Ensure dose groups are randomized to prevent selection bias.

- Blinding : Use coded samples during outcome assessment (e.g., histopathology).

- Data Transparency : Report all measured endpoints, including negative results, to avoid publication bias .

Q. What methodologies elucidate the compound’s metabolic pathways in mammalian systems?

- Metabolite Profiling : Use LC-HRMS/MS with collision-induced dissociation (CID) to identify phase I/II metabolites.

- Isotope Tracing : Administer -labeled compound to track incorporation into intermediates (e.g., glucuronides or sulfates).

- Enzyme Inhibition Assays : Incubate with CYP450 isoforms (e.g., CYP3A4) to identify primary metabolic enzymes .

Q. How does the trifluoromethoxy group influence photodegradation compared to other halogenated substituents?

The electron-withdrawing trifluoromethoxy group increases UV stability relative to chloro or bromo analogs. However, under high-energy UV ( nm), cleavage of the C-O bond may occur. Comparative studies using:

- Photoreactors : Expose the compound to simulated sunlight and analyze degradation kinetics via HPLC.

- ESR Spectroscopy : Detect radical intermediates formed during photolysis .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported toxicity thresholds across studies?

- Meta-Analysis : Pool data from multiple studies (e.g., LD values) and adjust for variables like species, exposure duration, and vehicle solvents.

- Sensitivity Analysis : Use computational tools (e.g., PROAST software) to model dose-response curves and identify outlier datasets .

Q. What strategies validate the compound’s proposed mechanism of action in complex biological systems?

- Knockout Models : Use CRISPR/Cas9 to silence putative targets (e.g., enzymes in naphthalene metabolism) and observe phenotypic changes.

- Thermodynamic Profiling : Measure binding affinities (e.g., ITC, SPR) to confirm interactions with hypothesized receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.